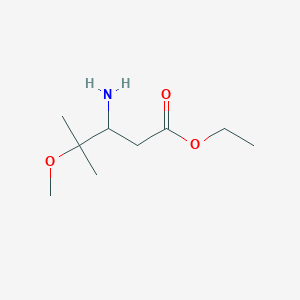
Ethyl 3-amino-4-methoxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-methoxy-4-methylpentanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of pentanoic acid, featuring an ethyl ester group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-methoxy-4-methylpentanoate typically involves the esterification of 3-amino-4-methoxy-4-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methoxy-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ethyl 3-nitro-4-methoxy-4-methylpentanoate.
Reduction: Formation of 3-amino-4-methoxy-4-methylpentanol.
Substitution: Formation of ethyl 3-amino-4-substituted-4-methylpentanoate.
Scientific Research Applications
Ethyl 3-amino-4-methoxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methoxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and produce desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-methylpentanoate: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
Methyl 3-amino-4-methoxy-4-methylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-amino-4-methoxy-4-ethylpentanoate: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and chemical properties.
Uniqueness
This compound is unique due to the presence of both the methoxy and amino groups, which provide a balance of hydrophilic and hydrophobic properties
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 3-amino-4-methoxy-4-methylpentanoate |
InChI |
InChI=1S/C9H19NO3/c1-5-13-8(11)6-7(10)9(2,3)12-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
BKESNARDWDDGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C)(C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















